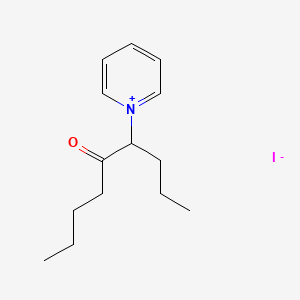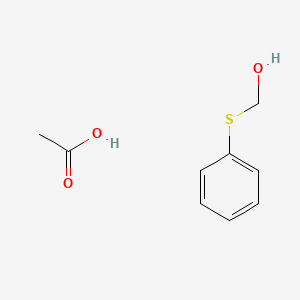
Acetic acid--(phenylsulfanyl)methanol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–(phenylsulfanyl)methanol (1/1) is an organic compound that combines the properties of acetic acid and phenylsulfanyl methanol. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(phenylsulfanyl)methanol typically involves the reaction of acetic acid with phenylsulfanyl methanol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with phenylsulfanyl methanol in the presence of a catalyst, such as sulfuric acid, to form the desired compound .
Industrial Production Methods
Industrial production of acetic acid–(phenylsulfanyl)methanol may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–(phenylsulfanyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Applications De Recherche Scientifique
Acetic acid–(phenylsulfanyl)methanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid–(phenylsulfanyl)methanol involves its interaction with molecular targets through its functional groups. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, while the phenylsulfanyl group can engage in π-π interactions and nucleophilic attacks. These interactions enable the compound to modulate various biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsulfanyl ethanol: Similar structure but with an ethanol moiety instead of acetic acid.
Phenylsulfanyl propanol: Contains a propanol group instead of methanol.
Acetic acid–(phenylsulfanyl)ethanol: Similar to acetic acid–(phenylsulfanyl)methanol but with an ethanol group.
Uniqueness
Acetic acid–(phenylsulfanyl)methanol is unique due to its combination of acetic acid and phenylsulfanyl methanol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
57440-42-3 |
|---|---|
Formule moléculaire |
C9H12O3S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
acetic acid;phenylsulfanylmethanol |
InChI |
InChI=1S/C7H8OS.C2H4O2/c8-6-9-7-4-2-1-3-5-7;1-2(3)4/h1-5,8H,6H2;1H3,(H,3,4) |
Clé InChI |
YIPOCBXFOKYZQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)SCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


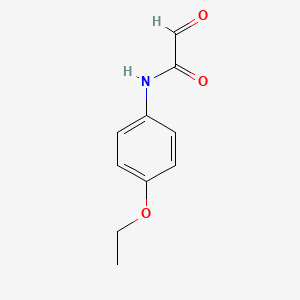
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
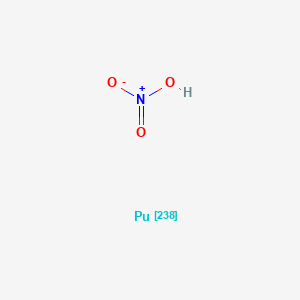
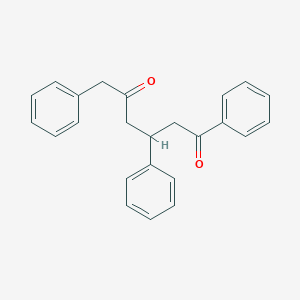
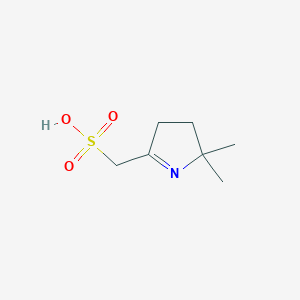
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
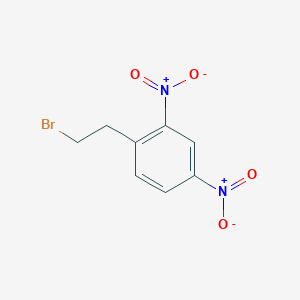
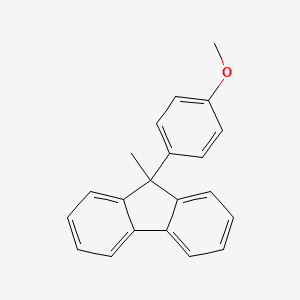
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)

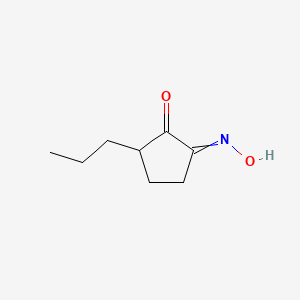
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
